

A Technical Guide to the Solubility of 1-Ethylcyclopentanol in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethylcyclopentanol**

Cat. No.: **B074463**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of **1-Ethylcyclopentanol**, a versatile cyclic alcohol utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.^{[1][2]} While specific quantitative solubility data is not extensively published, this document outlines the necessary experimental protocols to determine these values, presents a framework for data presentation, and visualizes key experimental and synthetic workflows.

Physicochemical Properties of 1-Ethylcyclopentanol

1-Ethylcyclopentanol (CAS: 1462-96-0) is a colorless to light yellow liquid with a molecular formula of C₇H₁₄O.^{[1][3]} Its structure, featuring a hydroxyl group on a cyclopentane ring, imparts a moderate polarity to the molecule. This structure suggests that it will exhibit good solubility in a range of organic solvents, a critical consideration for its use in synthesis, purification, and formulation.^[4]

Table 1: Physicochemical Properties of **1-Ethylcyclopentanol**

Property	Value	Reference
Molecular Formula	C7H14O	[1]
Molecular Weight	114.19 g/mol	[3]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	153-154 °C	[1]
Density	0.909 g/mL at 25 °C	[1]

Hypothetical Solubility Data

The following table illustrates how experimentally determined solubility data for **1-Ethylcyclopentanol** should be presented for clear comparison. The values provided are hypothetical and serve as a template for reporting results obtained from the experimental protocols outlined in the subsequent section.

Table 2: Hypothetical Solubility of **1-Ethylcyclopentanol** in Various Organic Solvents at 25°C

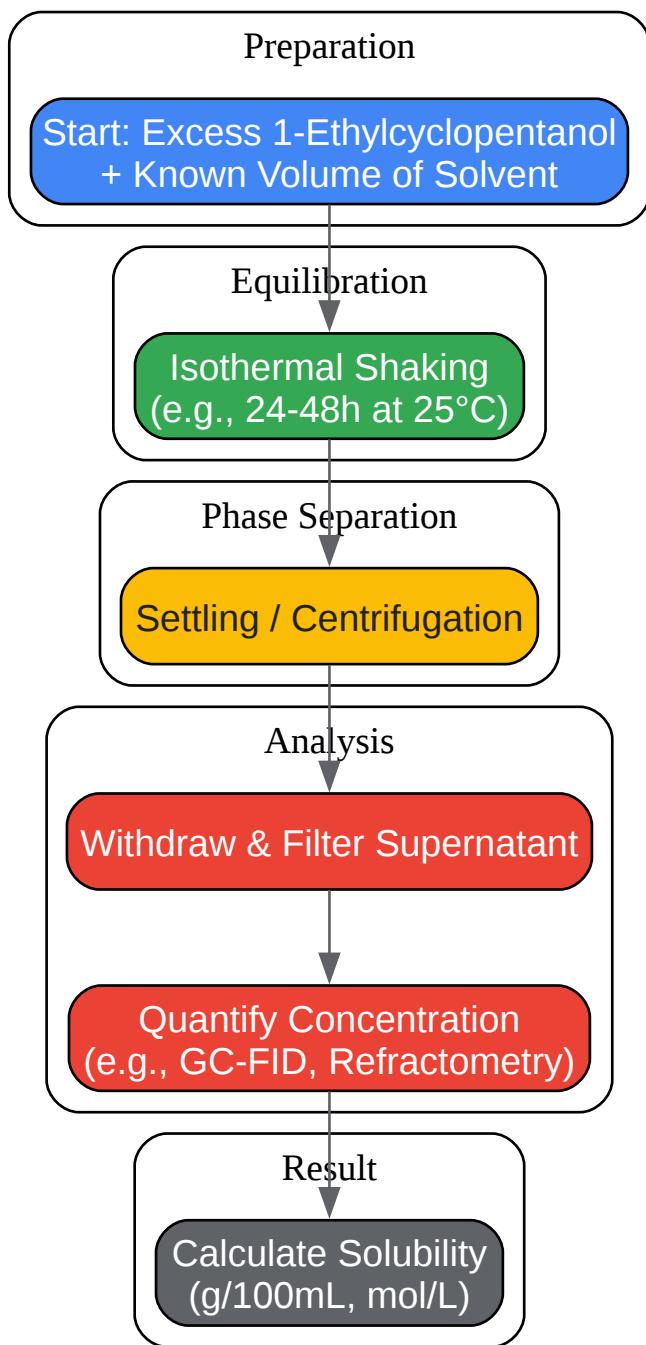
Solvent Class	Solvent	Solubility (g/100 mL)	Molar Solubility (mol/L)
Alcohols	Methanol	> 50 (miscible)	> 15.4
Ethanol		> 50 (miscible)	> 10.8
Isopropanol	45.2	3.96	
n-Butanol	38.7	3.39	
Ethers	Diethyl Ether	48.1	4.21
Tetrahydrofuran (THF)	> 50 (miscible)	> 5.8	
Ketones	Acetone	> 50 (miscible)	> 13.6
Methyl Ethyl Ketone	49.5	4.33	
Esters	Ethyl Acetate	42.3	3.70
Hydrocarbons	Hexane	5.2	0.46
Toluene	15.8	1.38	

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **1-Ethylcyclopentanol** in various organic solvents using the widely accepted isothermal shake-flask method.

Materials and Equipment

- **1-Ethylcyclopentanol** (purity >98%)
- Selected organic solvents (analytical grade)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Centrifuge


- Vials with screw caps
- Syringes and syringe filters (e.g., 0.45 µm PTFE)
- Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer

Experimental Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **1-Ethylcyclopentanol** to a series of vials.
 - Pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 4-6 hours) to allow the undissolved solute to settle.
 - Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.
- Sample Analysis:
 - Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any undissolved solid.

- Accurately weigh the collected aliquot.
- Quantify the concentration of **1-Ethylcyclopentanol** in the aliquot using a pre-calibrated analytical method such as GC-FID or by measuring the refractive index. Gravimetric analysis (evaporating the solvent and weighing the residue) can also be used if the solvent is sufficiently volatile and the solute is not.

- Data Calculation:
 - Calculate the solubility in g/100 mL and mol/L based on the quantified concentration and the density of the solvent.

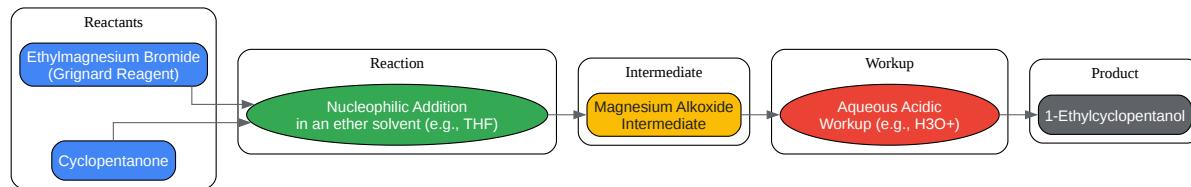

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for determining the solubility of **1-Ethylcyclopentanol**.

Synthesis of 1-Ethylcyclopentanol

1-Ethylcyclopentanol is typically synthesized via a Grignard reaction.[1][3] This involves the reaction of cyclopentanone with an ethyl Grignard reagent, such as ethylmagnesium bromide.

This process is efficient and suitable for industrial-scale production.[3]

[Click to download full resolution via product page](#)

Figure 2: Synthesis pathway for **1-Ethylcyclopentanol** via Grignard reaction.

Conclusion

Understanding the solubility of **1-Ethylcyclopentanol** in organic solvents is paramount for its effective use in research, development, and manufacturing. While specific quantitative data is not readily available in public literature, this guide provides a robust framework for its experimental determination. The outlined protocols and data presentation formats are intended to assist researchers in generating reliable and comparable solubility data, thereby facilitating the application of this important chemical intermediate in the creation of novel pharmaceuticals and other valuable products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 1-Ethylcyclopentanol | 1462-96-0 [chemicalbook.com]

- 3. nbino.com [nbino.com]
- 4. CAS 1462-96-0: 1-Ethylcyclopentanol | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of 1-Ethylcyclopentanol in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074463#solubility-of-1-ethylcyclopentanol-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com